3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O4S and its molecular weight is 397.87. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer
Benzenesulfonamide derivatives have been investigated for their properties as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer. For example, zinc phthalocyanines substituted with benzenesulfonamide derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, suggesting their potential application in cancer treatment due to their ability to generate reactive oxygen species upon light activation (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antimicrobial Agents
Novel benzenesulfonamide derivatives have shown potent antifungal and antimicrobial activities. Specific compounds have demonstrated significant structure-activity relationships against fungi such as Aspergillus niger and Aspergillus flavus. These findings underscore the potential of benzenesulfonamide derivatives in developing new antifungal and antimicrobial agents, suggesting that the specified compound could be explored for similar applications (Gupta & Halve, 2015).
Anticancer Activity
Another area of interest is the development of benzenesulfonamide derivatives as antiproliferative agents. Certain derivatives have been synthesized and tested against a panel of tumor cell lines, including breast cancer and neuroblastoma, showing significant antiproliferative activities. This suggests that benzenesulfonamide derivatives, including potentially the specified compound, could serve as a foundation for new anticancer therapies (Motavallizadeh et al., 2014).
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-16-7-6-13(11-14(16)18)26(23,24)19-8-9-21-17(22)10-12-4-2-3-5-15(12)20-21/h6-7,10-11,19H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYIXQHSZWXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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